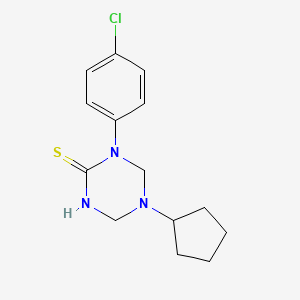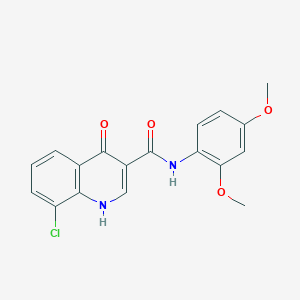
1-(4-Chlorophenyl)-5-cyclopentyl-1,3,5-triazinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-5-cyclopentyl-1,3,5-triazinane-2-thione is a heterocyclic compound that features a triazinane ring substituted with a chlorophenyl and a cyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-5-cyclopentyl-1,3,5-triazinane-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzylamine with cyclopentanone in the presence of a base, followed by the introduction of a thiourea moiety to form the triazinane ring. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-5-cyclopentyl-1,3,5-triazinane-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-5-cyclopentyl-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Shares the chlorophenyl group and sulfur-containing heterocycle.
1-(4-Chlorophenyl)-1H-pyrrole: Contains the chlorophenyl group but with a different heterocyclic structure.
Uniqueness: 1-(4-Chlorophenyl)-5-cyclopentyl-1,3,5-triazinane-2-thione is unique due to its specific triazinane ring structure, which imparts distinct chemical and biological properties. Its combination of the chlorophenyl and cyclopentyl groups further differentiates it from other similar compounds, potentially leading to unique applications and effects.
Properties
Molecular Formula |
C14H18ClN3S |
|---|---|
Molecular Weight |
295.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-5-cyclopentyl-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C14H18ClN3S/c15-11-5-7-13(8-6-11)18-10-17(9-16-14(18)19)12-3-1-2-4-12/h5-8,12H,1-4,9-10H2,(H,16,19) |
InChI Key |
KWNURQBWSSLLSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2CNC(=S)N(C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Benzyl-3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11472060.png)
![7-(2,4-difluorophenyl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11472074.png)
![7-(3-fluorophenyl)-3-(4-methoxyphenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11472078.png)
![4-[2-Acetyl-1-(acetylamino)-3-oxobutyl]-2-methoxyphenyl acetate](/img/structure/B11472083.png)
![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11472096.png)
![2-(Pyrimidin-2-yl)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B11472098.png)
![3,3,4a-trimethyl-1-thioxo-2,3,4,4a-tetrahydro-1H-pyrimido[6,1-b][1,3]benzoxazole-7,8-dicarbonitrile](/img/structure/B11472114.png)
![5-methoxy-3-[(4-methylphenyl)sulfonyl]-4-(prop-2-en-1-yl)-1H-indole](/img/structure/B11472118.png)
![2-methyl-N-[(4Z)-1,1,1-trifluoro-4-[(furan-2-ylmethyl)imino]-3-(phenylcarbamoyl)-2-(trifluoromethyl)pentan-2-yl]benzamide](/img/structure/B11472126.png)
![1,3-bis{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B11472132.png)

![1-(4-fluorophenyl)-5-hydroxy-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11472154.png)
![1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4-phenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11472162.png)
![Pyrimido[4,5-d]pyrimidin-4(1H)-one, 2,3,5,6,7,8-hexahydro-6-(1-methylethyl)-1-(phenylmethyl)-2-thioxo-](/img/structure/B11472172.png)
